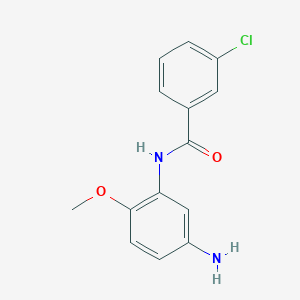

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a chlorobenzamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-chlorobenzoic acid.

Amidation Reaction: The 5-amino-2-methoxyaniline is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions:

Oxidation: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is primarily recognized for its role in the synthesis of biologically active compounds. Its structural features contribute to various pharmacological activities, making it a valuable intermediate in drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against several cancer cell lines, including breast and lung cancers. A study highlighted the synthesis of quinazoline derivatives from this compound, which demonstrated significant cytotoxicity against cancer cells, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in treating inflammatory diseases .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a herbicide or plant growth regulator.

Herbicidal Activity

The compound exhibits herbicidal properties that can be utilized to control unwanted vegetation in agricultural settings. Research has demonstrated that formulations containing this compound effectively inhibit the growth of various weed species without adversely affecting crop yields .

Plant Growth Regulation

Beyond herbicidal activity, this compound can regulate plant growth by influencing hormonal pathways within plants. Studies have shown that it can promote root development and enhance overall plant vigor when applied at specific concentrations .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity.

Synthesis Overview

A common synthetic route involves starting with 5-amino-2-methoxyaniline and chlorinating it to introduce the chloro group on the benzamide moiety. The reaction conditions are crucial for optimizing yield and purity .

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Chlorination | Sodium hypochlorite, acetic acid | >85% |

| 2 | Amide Formation | Ammonium hydroxide | >90% |

Case Study: Anticancer Derivatives

In a notable case study, researchers synthesized a series of compounds derived from this compound and evaluated their anticancer activity against human cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating potent activity .

作用機序

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the inhibition of key signaling pathways.

類似化合物との比較

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Comparison:

- Structural Differences: The similar compounds differ in the substituents attached to the phenyl ring or the amide nitrogen, which can significantly influence their chemical and biological properties.

- Unique Properties: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is unique due to the presence of the chloro group, which can enhance its reactivity and interaction with biological targets compared to its analogs.

生物活性

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, a methoxy group, and a chlorobenzene moiety. These functional groups contribute to its unique chemical properties and biological activities, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : The synthesis begins with the appropriate aniline derivative.

- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:

- Histone Deacetylases (HDACs) : It has been shown to inhibit HDAC activity, which is crucial for regulating gene expression and cellular signaling pathways.

- Kinases : The compound interacts with various kinases, which play vital roles in cell proliferation and survival.

These interactions can lead to significant biological effects, such as apoptosis induction and inhibition of cell proliferation in cancer models.

Case Studies

- Cancer Research : In studies involving cancer cell lines, this compound demonstrated potent anti-proliferative effects. It was observed to induce apoptosis in several types of cancer cells by modulating key signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its ability to disrupt bacterial cell membranes .

Data Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzamide derivatives. A comparison highlights its unique reactivity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide | Fluorobenzamide moiety | Potential enzyme interactions |

| N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide | Dichlorobenzene moieties | Enhanced HDAC inhibition |

| N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | Pyrrolidine ring | Different enzyme modulation |

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORXGWQRPHYJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。